Hexafluoro-2,5-dihydrothiophene
Overview
Description
Hexafluoro-2,5-dihydrothiophene is a fluorinated heterocyclic compound with the molecular formula C₄F₆S It is characterized by the presence of six fluorine atoms and a sulfur atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoro-2,5-dihydrothiophene can be synthesized through several methods. One common approach involves the reaction of sulfur trioxide with a fluorinated precursor such as hexafluoro-2,5-dihydrofuran . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Hexafluoro-2,5-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromaleic anhydride.
Reduction: Reduction reactions can modify the fluorine atoms or the sulfur atom within the ring.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfur trioxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from reactions involving this compound include difluoromaleic anhydride and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexafluoro-2,5-dihydrothiophene has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biochemical research, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound derivatives, including their use as pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of hexafluoro-2,5-dihydrothiophene involves its interaction with molecular targets through its fluorine atoms and sulfur atom. These interactions can lead to various chemical transformations, including the formation of new bonds and the modification of existing ones. The compound’s effects are mediated by its ability to participate in electrophilic and nucleophilic reactions, as well as its influence on the electronic properties of other molecules .
Comparison with Similar Compounds
Hexafluoro-2,5-dihydrothiophene can be compared with other similar compounds, such as:
2,3-Dihydrothiophene: Lacks fluorine atoms and has different reactivity and applications.
2,5-Dihydrothiophene: Similar structure but without fluorine atoms, leading to different chemical properties and uses.
Hexafluoro-2,5-dihydrofuran: Contains an oxygen atom instead of sulfur, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its high fluorine content, which imparts unique chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,3,4,5,5-hexafluorothiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6S/c5-1-2(6)4(9,10)11-3(1,7)8 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFIOEDAPJNTCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(SC1(F)F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449222 | |
Record name | Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380-40-5 | |
Record name | Thiophene, 2,2,3,4,5,5-hexafluoro-2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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